Photo-lysine hydrochloride
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Overview
Description
Photo-lysine hydrochloride, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.
Scientific Research Applications
Structural Analysis and Modification : Photo-lysine hydrochloride and its variants have been studied for their molecular structure and behavior under different conditions. For instance, Poly-L-lysine hydrochloride has been investigated for its structural changes in response to hydration, revealing insights into its pleated-sheet and alpha-helix structures (Shmueli & Traub, 1965).
Biological Applications : Research has demonstrated the incorporation of lysine-based photo-reactive amino acids like photo-lysine in proteins. This incorporation allows for the capture and identification of proteins that recognize lysine post-translational modifications, providing a tool for studying histone modifications and other protein interactions (Yang et al., 2016).
Antimicrobial Photoinactivation : Polylysine hydrochloride has been used to create polycationic conjugates with photosensitizers like chlorin(e6), showing efficacy in the photodynamic inactivation of various bacteria (Tegos et al., 2006).
Nano-Detoxification Agents : Lysine-functionalized dendrimers have been synthesized for potential applications in capturing organic toxins, such as pesticides. These bioactive polymers show promise in applications ranging from drug delivery to environmental detoxification (Durán-Lara et al., 2015).
Photocrosslinking in Hydrogels : The use of lysine dipeptides in the formation of hydrogels has been explored. These hydrogels, when functionalized with compounds like coumarin, can be photo-crosslinked to enhance their mechanical properties, highlighting potential applications in biotechnology and materials science (Kim et al., 2015).
properties
Molecular Formula |
C₆H₁₄Cl₂N₄O₂ |
---|---|
Molecular Weight |
245.11 |
IUPAC Name |
2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
InChI Key |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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